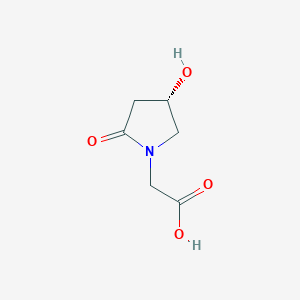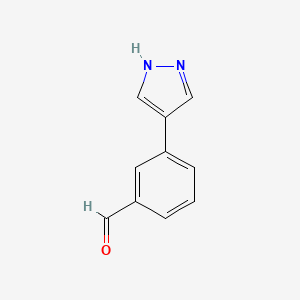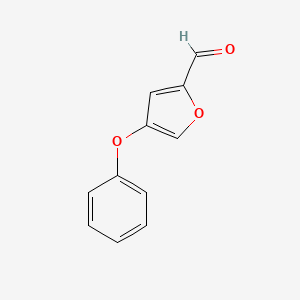![molecular formula C13H9N B1328924 [1,1'-Biphenyl]-3-carbonitrile CAS No. 28804-96-8](/img/structure/B1328924.png)
[1,1'-Biphenyl]-3-carbonitrile
概要
説明
Synthesis Analysis
The synthesis of biphenyl compounds is a broad and complex field. For instance, one method involves the Grignard reaction, where phenyl magnesium bromide and benzophenone are used to form triphenylmethanol . Another method involves the condensation of ETTA with a dialdehyde longer than terephthalaldehyde (TPA), for example, [1,1’-biphenyl]-4,4’-dicarbaldehyde (BPDA) or [1,1’:4’,1’‘-terphenyl]-4,4’'-dicarbaldehyde (TPDA), to produce dual-pore COFs .科学的研究の応用
Synthesis and Chemical Properties
Preparation Methods : [1,1'-Biphenyl]-3-carbonitrile and its derivatives can be synthesized through various chemical processes. For instance, biphenyl-4-carbonitrile can be derived from biphenyl-4-carboxamide using dehydrating agents like thionyl chloride in specific reaction conditions, as explored by Yong-jia Shen (2009) (Shen, 2009).
Cascade Cyclization : The compound has been utilized in Mn(III)-mediated cascade cyclization processes. Pei Xu et al. (2019) developed a method to construct pyrrolopyridine derivatives using 3-isocyano-[1,1'-biphenyl]-2-carbonitrile and arylboronic acid (Xu et al., 2019).
Cross-dehydrogenative Coupling : A Rh(III)-catalyzed direct cross-dehydrogenative coupling method using aromatic nitriles with heteroarenes has been employed to create biphenyl-2-carbonitrile derivatives, as outlined by Hui‐Bei Xu et al. (2020) (Xu et al., 2020).
Applications in Nanotechnology
- Carbon Nanomembranes : Biphenyl-based molecules, including derivatives of [1,1'-Biphenyl]-3-carbonitrile, have been used in the fabrication of carbon nanomembranes (CNMs). Xianghui Zhang et al. (2011) studied the mechanical characterization of CNMs fabricated from such compounds (Zhang et al., 2011).
Pharmaceutical Research
- Antimicrobial Properties : Some derivatives of biphenyl-2-carbonitrile have been synthesized and evaluated for antimicrobial properties. K. Parikh et al. (2015) found that certain derivatives showed promising antimicrobial activities (Parikh et al., 2015).
特性
IUPAC Name |
3-phenylbenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYHJILPZUNKNHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80951445 | |
| Record name | [1,1'-Biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80951445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[1,1'-Biphenyl]-3-carbonitrile | |
CAS RN |
28804-96-8 | |
| Record name | (1,1'-Biphenyl)carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028804968 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | [1,1'-Biphenyl]-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80951445 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(2-Chloro-4-fluorobenzyl)oxy]benzoic acid](/img/structure/B1328841.png)
![3-Ethoxy-4-[(2-methylbenzyl)oxy]benzoic acid](/img/structure/B1328842.png)
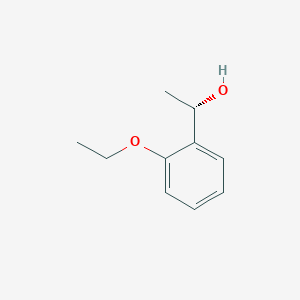
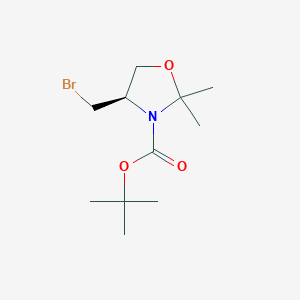
![2-Methyl-N-[6-(1H-pyrazol-1-yl)pyridin-3-yl]propanamide](/img/structure/B1328856.png)

